molecular formula C25H18FNO6 B4097872 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4097872
M. Wt: 447.4 g/mol
InChI Key: DGXBPHUNGWHTGQ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a fluorophenyl ring, a furan ring, a hydroxy group, and a benzofuran carbonyl group, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, its potential uses in medicine or industry, and its environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include 4-fluorobenzaldehyde, furan-2-carbaldehyde, and 7-methoxy-1-benzofuran-2-carboxylic acid. Key steps in the synthesis may involve:

    Aldol Condensation: Combining 4-fluorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrol-2-one core structure.

    Functional Group Modification: Introduction of the hydroxy group and the benzofuran carbonyl group through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Acid or base catalysts for condensation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets could be studied to understand its therapeutic potential.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorine atom in the 4-fluorophenyl ring distinguishes this compound from its analogs. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity due to its electronegativity and ability to form strong bonds.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO6/c1-31-18-6-2-4-15-12-19(33-24(15)18)22(28)20-21(14-7-9-16(26)10-8-14)27(25(30)23(20)29)13-17-5-3-11-32-17/h2-12,21,29H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXBPHUNGWHTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CC5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

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